molecular formula C18H21BrN2O2S B14766442 N'-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide

N'-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide

Cat. No.: B14766442
M. Wt: 409.3 g/mol
InChI Key: TWRTXUJQNQODIY-NDENLUEZSA-N
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Description

N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a bromo-substituted benzylidene group and a tert-butyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3-bromo-5-(tert-butyl)benzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonamide
  • N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazine

Uniqueness

N’-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both bromo and tert-butyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H21BrN2O2S/c1-13-5-7-17(8-6-13)24(22,23)21-20-12-14-9-15(18(2,3)4)11-16(19)10-14/h5-12,21H,1-4H3/b20-12-

InChI Key

TWRTXUJQNQODIY-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC(=C2)Br)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)C(C)(C)C

Origin of Product

United States

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